

Benchmarking the synthesis of "2-Amino-4-(methoxycarbonyl)benzoic acid" against other methods

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Compound of Interest	
Compound Name:	2-Amino-4-(methoxycarbonyl)benzoic acid
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Benchmarking the Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of **"2-Amino-4-(methoxycarbonyl)benzoic acid,"** a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of three plausible synthetic routes, benchmarked against established methodologies for analogous compounds. The selection of an optimal route will depend on factors such as precursor availability, desired scale, and tolerance for specific reagents and reaction conditions.

Comparative Analysis of Synthetic Routes

The three routes explored herein leverage common and well-documented organic transformations: nitro group reduction and Fischer-Speier esterification. The primary difference lies in the sequence of these key steps.

Metric	Route A: Esterification then Reduction	Route B: Reduction then Esterification	Route C: Diester Hydrolysis
Starting Material	2-Nitroterephthalic Acid	2-Nitroterephthalic Acid	Dimethyl 2- nitroterephthalate
Key Intermediates	2-Nitro-4- (methoxycarbonyl)ben- zoic acid	2-Aminoterephthalic acid	Dimethyl 2- aminoterephthalate
Estimated Overall Yield	75-85%	70-80%	80-90%
Estimated Purity	>98%	>97%	>99%
Key Advantages	Good control over mono-esterification.	Avoids handling of potentially sensitive nitro-esters.	High purity of the final product.
Key Disadvantages	Requires selective mono-esterification of a dicarboxylic acid.	Potential for di-ester formation.	Requires selective hydrolysis of one of two ester groups.

Experimental Protocols and Workflows

The following sections detail the proposed experimental protocols for each synthetic route. These protocols are adapted from established procedures for similar substrates and should be optimized for the specific target molecule.

Route A: Selective Monoesterification followed by Nitro Group Reduction

This route begins with the selective esterification of one of the carboxylic acids of 2-nitroterephthalic acid, followed by the reduction of the nitro group.

Workflow Diagram:



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